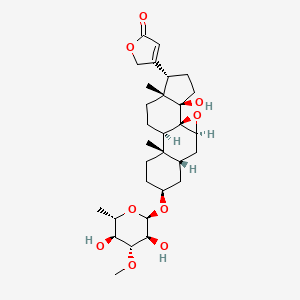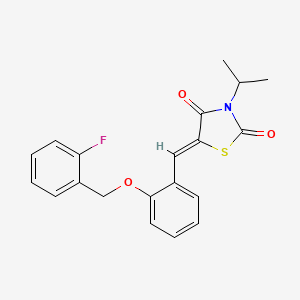
CB2R agonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB2R agonist 3 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2R). The endocannabinoid system, which includes CB2R, plays a crucial role in various physiological processes, including pain modulation, inflammation, and immune response. Unlike cannabinoid receptor type 1 (CB1R), which is primarily found in the central nervous system, CB2R is predominantly expressed in immune cells, making it an attractive target for therapeutic interventions without the psychoactive effects associated with CB1R activation .
Vorbereitungsmethoden
The synthesis of CB2R agonist 3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:
Pyrazole Derivatives: One method involves the synthesis of pyrazole derivatives, which are known for their high affinity and selectivity towards CB2R.
Double Luciferase Screening System: This system is used to screen potential CB2R agonists from botanical compounds, followed by validation using cAMP accumulation assays.
Industrial production methods focus on optimizing yield and purity through scalable processes, often involving high-throughput screening and automated synthesis techniques.
Analyse Chemischer Reaktionen
CB2R agonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include various functionalized derivatives that enhance the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
CB2R agonist 3 has a wide range of scientific research applications, including:
Wirkmechanismus
CB2R agonist 3 exerts its effects by selectively binding to the CB2R, which is a G-protein-coupled receptor. Upon activation, CB2R initiates a signaling cascade that involves the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, modulates various downstream pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways play a crucial role in mediating the compound’s anti-inflammatory, analgesic, and immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
CB2R agonist 3 is compared with other similar compounds, such as:
RNB-61: A tetra-substituted pyrazole CB2R full agonist with high potency and peripherally restricted action.
RG7774 (Vicasinabin): An orally bioavailable CB2R agonist that decreases retinal vascular permeability and ocular inflammation.
This compound is unique due to its specific structural modifications that enhance its selectivity and potency towards CB2R, making it a promising candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C20H18FNO3S |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
(5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18FNO3S/c1-13(2)22-19(23)18(26-20(22)24)11-14-7-4-6-10-17(14)25-12-15-8-3-5-9-16(15)21/h3-11,13H,12H2,1-2H3/b18-11- |
InChI-Schlüssel |
VVZZKEQWCLUNGA-WQRHYEAKSA-N |
Isomerische SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3F)/SC1=O |
Kanonische SMILES |
CC(C)N1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3F)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
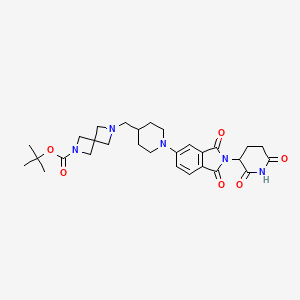
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
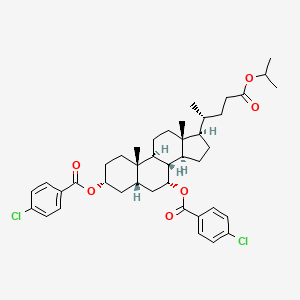
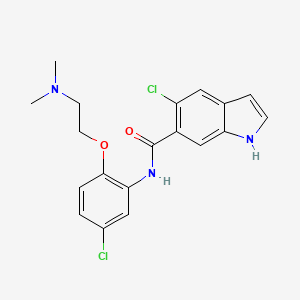
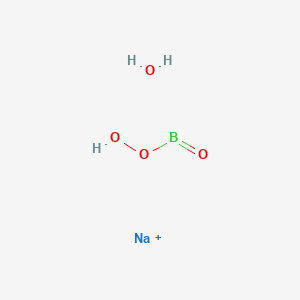
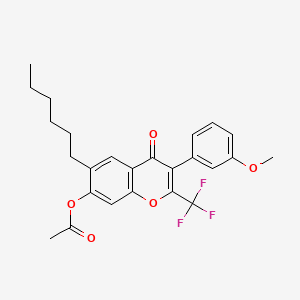

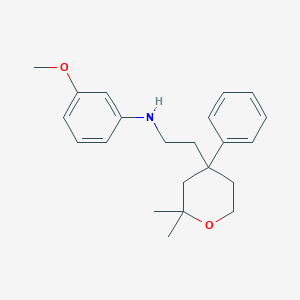
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)

